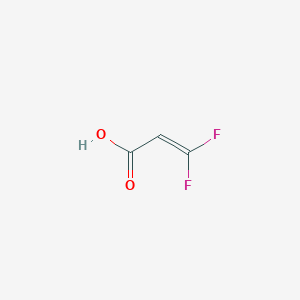

3,3-Difluoroacrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 3,3-difluoroacrílico es un compuesto orgánico caracterizado por la presencia de dos átomos de flúor unidos al tercer carbono de una molécula de ácido acrílico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3,3-difluoroacrílico se puede sintetizar mediante la deshidrohalogenación de compuestos acílicos activados. Un método común implica la conversión de ácido bromodifluoropropiónico al cloruro de ácido correspondiente, seguido de intercambio de halógeno y deshidrobromación .

Métodos de producción industrial: La producción industrial de ácido 3,3-difluoroacrílico generalmente implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para el rendimiento y la pureza, lo que garantiza que el producto final cumpla con las especificaciones requeridas para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3,3-difluoroacrílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de ácidos carboxílicos difluorados.

Reducción: Las reacciones de reducción pueden producir alcoholes difluorados.

Sustitución: Las reacciones de sustitución comunes implican el reemplazo de átomos de hidrógeno con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.

Sustitución: Los agentes halogenantes como el cloro o el bromo se emplean a menudo.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen ácidos carboxílicos difluorados, alcoholes y derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El ácido 3,3-difluoroacrílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos.

Biología: Las propiedades únicas del compuesto lo hacen útil en el estudio de las interacciones enzimáticas y las vías metabólicas.

Medicina: La investigación está en curso sobre su posible uso en el desarrollo de fármacos, particularmente en el diseño de productos farmacéuticos fluorados.

Mecanismo De Acción

El mecanismo por el cual el ácido 3,3-difluoroacrílico ejerce sus efectos implica interacciones con diversos objetivos y vías moleculares. La presencia de átomos de flúor aumenta la reactividad y la estabilidad del compuesto, permitiéndole participar en una amplia gama de reacciones químicas. Estas interacciones pueden influir en la actividad enzimática, los procesos metabólicos y el comportamiento general del compuesto en los sistemas biológicos .

Compuestos similares:

3,3-difluoroacrilato de etilo: Este compuesto es un derivado éster del ácido 3,3-difluoroacrílico y comparte propiedades químicas similares.

Difluoroalcanos: Estos compuestos contienen dos átomos de flúor y exhiben patrones de reactividad similares.

Singularidad: El ácido 3,3-difluoroacrílico es único debido a su estructura específica, que permite una amplia gama de modificaciones químicas y aplicaciones. Su capacidad de someterse a diversas reacciones y formar productos estables lo convierte en un compuesto valioso tanto en entornos de investigación como industriales .

Comparación Con Compuestos Similares

Ethyl 3,3-difluoroacrylate: This compound is an ester derivative of 3,3-Difluoroacrylic acid and shares similar chemical properties.

Difluoroalkanes: These compounds contain two fluorine atoms and exhibit similar reactivity patterns.

Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form stable products makes it a valuable compound in both research and industrial settings .

Propiedades

IUPAC Name |

3,3-difluoroprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBJUTSBUKQIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036268 |

Source

|

| Record name | 3,3-Difluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-69-8 |

Source

|

| Record name | 3,3-Difluoroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)

![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)